

Optimizing yield of 2-Ethoxy-5-nitrobenzaldehyde synthesis

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Compound of Interest

Compound Name: 2-Ethoxy-5-nitrobenzaldehyde

CAS No.: 741738-54-5

Cat. No.: B3021137

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Technical Support Center: Optimizing Yield of **2-Ethoxy-5-nitrobenzaldehyde** Synthesis

PART 1: CORE DIRECTIVE

The "Golden Path" to High Yield: O-Alkylation of 5-Nitrosalicylaldehyde

While theoretical routes like the nitration of 2-ethoxybenzaldehyde exist, they are chemically inferior due to poor regioselectivity (yielding difficult-to-separate mixtures of 3- and 5-nitro isomers). The definitive, high-yield industrial and laboratory standard is the O-alkylation of 2-hydroxy-5-nitrobenzaldehyde (5-nitrosalicylaldehyde).

This route guarantees the nitro group is in the correct position before the ether linkage is formed, eliminating isomer separation issues and typically delivering yields >85% with high purity.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Route Analysis & Causality

- Why Alkylation? The phenolic hydroxyl group in 5-nitrosalicylaldehyde is acidic (

) due to the electron-withdrawing nitro and aldehyde groups. This makes it an excellent nucleophile when deprotonated, allowing for facile

attack on an ethylating agent.

- **Why Not Direct Nitration?** Nitrating 2-ethoxybenzaldehyde directs the nitro group to the ortho (3-position) and para (5-position) sites relative to the ethoxy group. Steric hindrance and electronic effects often lead to a significant amount of the 3-nitro isomer, which has very similar physical properties to the 5-nitro target, making purification by crystallization wasteful and difficult.

Step-by-Step Optimized Protocol

Reaction Scheme:

Materials:

- **Substrate:** 2-Hydroxy-5-nitrobenzaldehyde (Commercial or synthesized via nitration of salicylaldehyde).
- **Alkylating Agent:** Ethyl Iodide (EtI) is preferred for lab scale due to higher reactivity. Diethyl sulfate () is a cheaper alternative for scale-up but requires more vigorous conditions.
- **Base:** Potassium Carbonate (), anhydrous.
- **Solvent:** N,N-Dimethylformamide (DMF) or Acetone. DMF is superior for rate; Acetone is easier to remove.

Protocol:

- **Activation:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in DMF (5-10 volumes).
- **Deprotonation:** Add anhydrous

(1.5 - 2.0 eq). The solution will likely turn bright yellow/orange due to the formation of the phenoxide anion. Stir at Room Temperature (RT) for 15-30 minutes to ensure complete deprotonation.

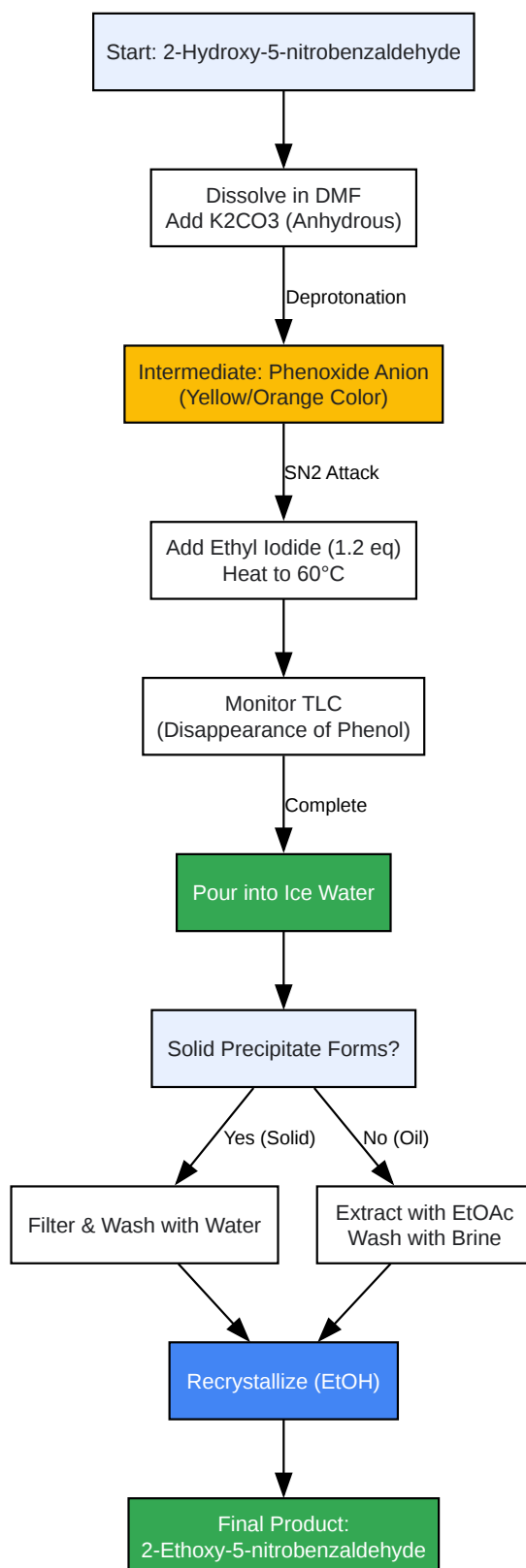
- Alkylation: Add Ethyl Iodide (1.2 - 1.5 eq) dropwise.
 - Note: If using Ethyl Bromide, add a catalytic amount of KI (0.1 eq) to generate EtI in situ (Finkelstein condition) to speed up the reaction.
- Reaction: Heat the mixture to 60°C. Monitor via TLC (typically 30% EtOAc/Hexanes). The starting material spot () should disappear, replaced by a less polar product spot ().
 - Time: Typically 2-4 hours in DMF; 6-12 hours in refluxing acetone.
- Work-up:
 - Pour the reaction mixture into ice-cold water (10 volumes) with vigorous stirring. The product should precipitate as a solid.
 - Filter the solid and wash with copious water to remove DMF and inorganic salts.
 - Alternative: If oiling occurs, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over , and concentrate.
- Purification: Recrystallize from Ethanol or Ethanol/Water (9:1).

Troubleshooting & Optimization Guide

Issue	Probable Cause	Corrective Action
Low Yield (<50%)	Incomplete deprotonation or wet solvent.	Ensure is anhydrous (dry in oven). Water quenches the alkylating agent.
Starting Material Remains	Alkylating agent evaporation.	Etl is volatile (bp 72°C). Use a reflux condenser and ensure the system is sealed. Add an extra 0.2-0.5 eq of Etl.
Oiling Out	Product melting point depression by impurities.	Seed the oil with a pure crystal if available. Scratch the flask walls. Cool slowly. Use a solvent pair (dissolve in min. hot EtOH, add water until turbid).
Dark/Tarry Product	Decomposition via Cannizzaro or oxidation.	Avoid excessive heating (>80°C) or extremely strong bases (like NaOH/KOH) which can attack the aldehyde. Stick to .
Side Product Formation	C-alkylation (rare) or Aldol condensation.	Keep temperature moderate (60°C). The phenoxide is the kinetic and thermodynamic nucleophile here; C-alkylation is unlikely under these conditions.

PART 3: VISUALIZATION & FORMATTING

Workflow Diagram



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Caption: Optimized workflow for the synthesis of **2-Ethoxy-5-nitrobenzaldehyde** via O-alkylation.

Validation Data

Parameter	Specification	Notes
Appearance	Pale yellow to yellow solid	Nitro groups often impart yellow color.
Melting Point	Check experimentally	Literature varies; starting material is ~126°C. Product MP is typically lower (~70-90°C range). Sharp MP indicates purity.[1]
1H NMR (CDCl3)	~10.4 (s, 1H, CHO)	Aldehyde proton is distinct.
1H NMR (CDCl3)	~4.2 (q, 2H), 1.5 (t, 3H)	Characteristic ethoxy group signals.
IR Spectrum	~1680-1700 (C=O)	Strong carbonyl stretch.
IR Spectrum	~1350, 1530 (NO2)	Symmetric and asymmetric nitro stretches.

References

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